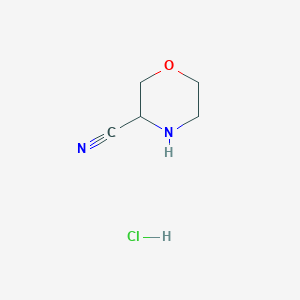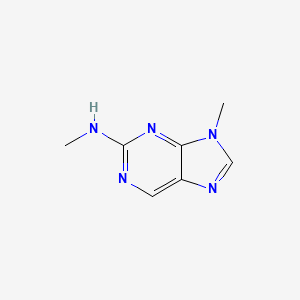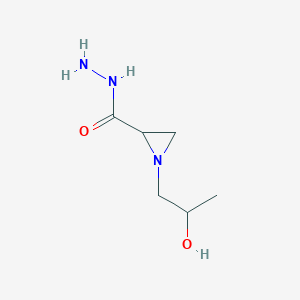
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide typically involves the reaction of aziridine derivatives with appropriate hydrazides. One common method is the nucleophilic ring-opening of aziridines with hydrazides under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at low temperatures .
Industrial Production Methods: Industrial production of aziridine derivatives often involves large-scale ring-opening reactions. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution reactions can occur at the aziridine ring or the hydroxypropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed: The major products formed from these reactions include open-chain amines, alcohols, and thiol derivatives, depending on the nucleophile used in the ring-opening reaction .
Aplicaciones Científicas De Investigación
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent interactions with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby affecting their function. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and applications.
Uniqueness: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is unique due to the presence of both the aziridine ring and the hydroxypropyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to other aziridine derivatives .
Propiedades
Número CAS |
71331-17-4 |
|---|---|
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
1-(2-hydroxypropyl)aziridine-2-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c1-4(10)2-9-3-5(9)6(11)8-7/h4-5,10H,2-3,7H2,1H3,(H,8,11) |
Clave InChI |
LDUAFGARFMSJDS-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CC1C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)


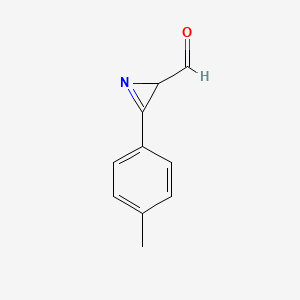
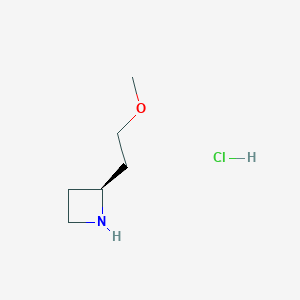
![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)

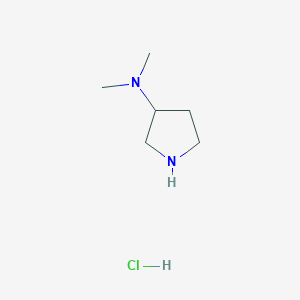

![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)
